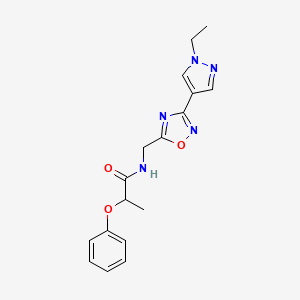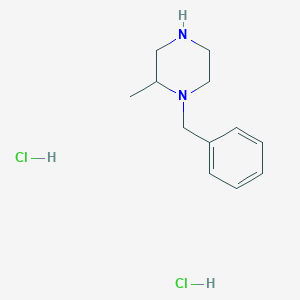![molecular formula C13H19NO2 B2975948 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol CAS No. 262425-92-3](/img/structure/B2975948.png)
4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol” is a chemical compound with the CAS number 262425-92-3. It is also known by its IUPAC name "4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde" .
Synthesis Analysis
The synthesis of “4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol” and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis can be planned based on different strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Supramolecular Liquid-Crystalline Networks
Supramolecular liquid-crystalline networks, constructed through self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, have been developed. These networks are formed from compounds like 1,3,5-tris(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzene, which is structurally similar to 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol. They demonstrate the potential for creating liquid-crystalline network structures with unique properties, such as smectic A and nematic phases, useful in various scientific applications (Kihara, Kato, Uryu, & Fréchet, 1996).
Phenolic Oxidation
Phenolic oxidation processes, involving reactions with (diacetoxyiodo)benzene, can be pertinent to compounds similar to 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol. These processes are significant in organic chemistry for the efficient transformation of phenols, leading to the production of various important chemical compounds, such as quinones and cyclohexadienones (Pelter & Elgendy, 1988).
Synthesis and Structure of Coordination Compounds
Coordination compounds synthesized using similar structural motifs, like Iron(II) Bis-α-Benzyldioximate Complexes with 3- and 4-Pyridine Hemiacetals, showcase the potential of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol-related compounds in coordination chemistry. These compounds offer insights into molecular structures, bonding, and physicochemical properties, which can be vital in the development of materials and catalysts (Bourosh, Bulhac, Covaci, Zubareva, & Mitina, 2018).
Electrophilic Aromatic Reactivities
Studying the electrophilic aromatic reactivities of compounds like 1-arylethyl esters can provide insights relevant to the reactivity of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol. These studies contribute to understanding the behavior of such compounds under various conditions, which is crucial in designing reactions for synthesizing complex molecules (Amin & Taylor, 1979).
Catalysis in Alkoxycarbonylation of Alkenes
The development of catalyst systems for alkoxycarbonylation of alkenes, using palladium-based catalysts like 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, can be related to the chemical properties of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol. This connection is important in industrial and research applications for functionalizing alkenes, highlighting the broad utility of such compounds in catalytic processes (Dong et al., 2017).
Eigenschaften
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVUGIHYCXTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262425-92-3 |
Source


|
| Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![N-(3-chlorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2975869.png)
![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)
![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)

![11-(3,4-Dimethylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975875.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)


![ethyl 2-[(2-chloroacetyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2975881.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)
